Superior In Silico Binding Affinity for Fungal Target Compared to Gymnemic Acid II and Gymnemagenin
In a 2026 molecular modeling study evaluating the antimycotic potential of Gymnema sylvestre constituents, gymnemanol demonstrated a more favorable binding free energy than its structural analogs [1]. The study used a fungal protein target (specific target not detailed in the open abstract) to assess inhibition potential [1].
| Evidence Dimension | Binding Free Energy (ΔG, kJ/mol) via Molecular Modeling |
|---|---|
| Target Compound Data | −20.00 kJ/mol |
| Comparator Or Baseline | Gymnemic acid II: −19.6 kJ/mol; Gymnemagenin: −19.5 kJ/mol |
| Quantified Difference | 0.4 kJ/mol more favorable than gymnemic acid II; 0.5 kJ/mol more favorable than gymnemagenin |
| Conditions | In silico molecular docking against a target-specific site of a fungal protein |
Why This Matters
For researchers screening Gymnema compounds for antifungal mechanisms, gymnemanol's quantitatively superior binding score (−20.00 kJ/mol) identifies it as the strongest candidate for downstream validation, justifying its selection over other co-occurring triterpenes [1].
- [1] Neel, S., Suman, S., et al. (2026). Unveiling bioactive components of Gymnema sylvestre for antimycotic potential and process optimization. Food Science and Biotechnology, 35(1), 55-67. View Source
